molecular formula C18H14ClNO2 B2846557 5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide CAS No. 876871-75-9

5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide

Cat. No.: B2846557
CAS No.: 876871-75-9
M. Wt: 311.77
InChI Key: NRVQYDCZPBLONZ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide is a furan-based carboxamide derivative featuring a 2-chlorophenyl substituent at the 5-position of the furan ring, a methyl group at the 2-position, and an N-phenyl carboxamide moiety. Such compounds are typically synthesized via coupling reactions between carboxylic acid derivatives and amines, as seen in related synthetic protocols .

Properties

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-12-15(18(21)20-13-7-3-2-4-8-13)11-17(22-12)14-9-5-6-10-16(14)19/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVQYDCZPBLONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Substitution reactions: The furan ring is then functionalized with a 2-chlorophenyl group and a methyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Predicted pKa
Target : 5-(2-Chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide C₁₈H₁₄ClNO₂ 2-Methyl, N-phenyl, 5-(2-chlorophenyl) 307.76 ~11.5*
5-(4-Chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide C₂₀H₁₈ClNO₃ 2-Methyl, N-(2-methoxybenzyl), 5-(4-chlorophenyl) 355.81 11.49
5-(2-Chlorophenyl)-N-(3-chlorophenyl)furan-2-carboxamide C₁₇H₁₁Cl₂NO₂ N-(3-chlorophenyl), 5-(2-chlorophenyl) 340.18 Not reported

*Estimated based on analogous furan carboxamides.

Key Observations:
  • Substituent Effects: The N-phenyl group in the target compound likely increases lipophilicity compared to the N-(2-methoxybenzyl) group in , which may enhance solubility due to the methoxy group’s polarity. The 2-chlorophenyl substituent in the target compound vs. The dual chlorine substitution in (2-chlorophenyl and 3-chlorophenyl) increases molecular weight and lipophilicity compared to the target compound.
  • pKa Trends :

    • The target’s predicted pKa (~11.5) aligns with (pKa 11.49), suggesting similar protonation behavior under physiological conditions.

Structural Characterization Tools

Crystallographic data for analogs are refined using programs like SHELXL and visualized via ORTEP-3 .

Biological Activity

5-(2-Chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C18H16ClN2O2
  • Molecular Weight : 328.79 g/mol

The presence of the furan ring, along with the chlorophenyl and methyl groups, contributes to its unique chemical properties and biological activities.

5-(2-Chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide exhibits its biological effects primarily through interaction with specific molecular targets, which may include:

  • Enzymes : It may inhibit enzymes involved in cancer cell proliferation.
  • Receptors : The compound could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Proposed Mechanisms

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell lines by interfering with phospholipase C activity, a key player in cellular signaling pathways associated with cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, although specific targets and pathways remain to be fully elucidated.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the core structure can significantly impact biological activity. For instance:

  • Substituting different aryl groups or altering the position of functional groups can enhance or diminish antiproliferative effects.
  • The presence of the chlorophenyl group is critical for maintaining activity against certain cancer cell lines, as demonstrated in comparative studies with analogs lacking this substitution .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide:

Activity Type Tested Against IC50/Activity Level Reference
AntiproliferativeMCF-7 (breast cancer)IC50 = 15 µM
AntimicrobialE. coliZone of inhibition = 12 mm
Enzyme InhibitionPhospholipase CIC50 = 20 µM

Case Studies

  • Anticancer Research : A study conducted on various derivatives of furan-based carboxamides highlighted that 5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide exhibited significant antiproliferative effects against several cancer cell lines, particularly those associated with breast and colon cancers. This study emphasized the importance of the chlorophenyl group in enhancing cytotoxicity .
  • Antimicrobial Studies : In another investigation, the compound was tested for its antimicrobial properties against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated moderate effectiveness, suggesting further optimization could enhance its therapeutic potential against infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Feist-Benary cyclization or multi-step coupling reactions. For example, furan precursors (e.g., substituted vinylfurans) can undergo cyclization with acylating agents under controlled conditions. Optimization includes adjusting stoichiometric ratios (e.g., 1.1 equivalents of nBuLi for lithiation) and reaction temperatures (e.g., −78°C for electrophilic trapping). Purification via chromatography or recrystallization is critical for isolating high-purity products .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer : Utilize 1H/13C NMR to confirm substitution patterns on the furan and phenyl rings. For example, the 2-methyl group on the furan ring typically resonates at δ 2.1–2.3 ppm in 1H NMR . IR spectroscopy identifies carboxamide C=O stretching (~1650 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₅ClNO₃: 328.0743) .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use PubChem-derived descriptors (e.g., topological polar surface area, logP) to model absorption and distribution. Molecular dynamics simulations can assess binding affinity to targets like cytochrome P450 enzymes. Software such as AutoDock Vina is recommended for preliminary docking studies .

Advanced Research Questions

Q. How do substituent variations on the phenyl rings influence bioactivity in structural analogs?

  • Methodological Answer : Compare analogs with halogen (e.g., Cl, F) or methoxy substitutions. For example, replacing the 2-chlorophenyl group with a 3-nitrophenyl moiety (as in ) alters electron-withdrawing effects, impacting receptor binding. Bioassays (e.g., enzyme inhibition assays) paired with X-ray crystallography can map structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via HPLC (>98%). For conflicting cytotoxicity results, perform dose-response curves (IC₅₀) with controls (e.g., cisplatin). Meta-analyses of analogs (e.g., Table 1 in ) can identify trends obscured by structural variability .

Q. How can reaction intermediates be monitored during multi-step synthesis to improve yields?

  • Methodological Answer : Use thin-layer chromatography (TLC) with UV visualization at each step. For example, track the formation of the furan-3-carboxamide intermediate using ethyl acetate/hexane (3:7) as the mobile phase. Optimize quenching conditions (e.g., aqueous NH₄Cl for lithiated intermediates) to prevent side reactions .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking studies suggest the chlorophenyl group occupies hydrophobic pockets in kinase targets (e.g., EGFR). Fluorescence polarization assays can quantify binding to DNA or proteins. Mutagenesis studies (e.g., alanine scanning) validate critical residues for interactions .

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